1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 103058-79-3
VCID: VC6467338
InChI: InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17)
SMILES: CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Molecular Formula: C10H7Cl2N3O2
Molecular Weight: 272.09

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

CAS No.: 103058-79-3

Cat. No.: VC6467338

Molecular Formula: C10H7Cl2N3O2

Molecular Weight: 272.09

* For research use only. Not for human or veterinary use.

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid - 103058-79-3

Specification

CAS No. 103058-79-3
Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.09
IUPAC Name 1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17)
Standard InChI Key BVKZMZBRCLNUBT-UHFFFAOYSA-N
SMILES CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₀H₇Cl₂N₃O₂, with a molar mass of 272.09 g/mol. Its IUPAC name, 1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid, reflects the substituent arrangement:

  • A 2,4-dichlorophenyl group at position 1 of the triazole ring.

  • A methyl group at position 5.

  • A carboxylic acid at position 3.

The presence of electron-withdrawing chlorine atoms and the carboxylic acid group influences its reactivity and solubility profile.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number103058-79-3
Molecular FormulaC₁₀H₇Cl₂N₃O₂
Molecular Weight272.09 g/mol
SMILESCC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
InChI KeyBVKZMZBRCLNUBT-UHFFFAOYSA-N

Synthesis and Production

Synthetic Routes

The synthesis typically involves multi-step condensation and cyclization reactions:

  • Precursor Preparation: Reacting 2,4-dichloroaniline with hydrazine derivatives to form a hydrazine intermediate.

  • Cyclization: Treating the intermediate with ethyl acetoacetate or analogous β-ketoesters under basic conditions to form the triazole ring.

  • Hydrolysis: Converting ester groups to carboxylic acids via acidic or basic hydrolysis.

Critical Reaction Parameters:

  • Temperature: Controlled heating (80–120°C) to drive cyclization.

  • Catalysts: Bases like sodium hydride or potassium carbonate facilitate deprotonation.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

Industrial Scalability

Industrial production would optimize:

  • Continuous Flow Systems: To improve yield and reduce byproducts.

  • Green Chemistry Principles: Substituting hazardous solvents with ionic liquids or water-based systems.

Hazard StatementPrecautionary Measures
H315Wear protective gloves/clothing
H319Use eye protection
STOT SE 3Ensure adequate ventilation

Research Gaps and Future Directions

Priority Investigations

  • Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Ecotoxicity: Impact on aquatic and terrestrial ecosystems.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize efficacy.

Industrial Collaboration Opportunities

  • Pharmaceutical Partnerships: Screening against neglected tropical disease targets.

  • Material Science: Exploring coordination chemistry for metal-organic frameworks (MOFs).

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